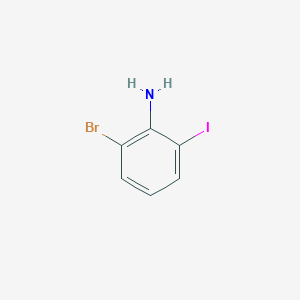

2-Bromo-6-iodoaniline

Description

Overview of Aniline (B41778) Derivatives in Chemical Science

Aniline, with its simple structure of a phenyl group attached to an amino group, is a foundational molecule in organic chemistry. wikipedia.org Its derivatives, which feature additional functional groups on the aromatic ring, are integral to numerous industrial processes and research areas. They are key precursors in the manufacturing of polyurethanes, rubber processing chemicals, herbicides, and a wide variety of dyes and pigments. wikipedia.org In the pharmaceutical industry, aniline derivatives are crucial for the synthesis of many drugs, including common analgesics like paracetamol. sci-hub.seopenaccessjournals.com The reactivity of the amino group and the aromatic ring allows for a wide range of chemical transformations, making aniline derivatives versatile starting materials for complex molecule synthesis. wikipedia.org

Significance of Halogenated Anilines in Contemporary Research

The incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) into the aniline structure gives rise to halogenated anilines, a class of compounds with enhanced and often novel properties. nih.govekb.eg Halogenation can significantly alter the electronic and steric environment of the aniline molecule, influencing its reactivity in chemical reactions and its biological activity. nih.gov This has led to their use in developing new materials with specific electronic or optical properties and in the synthesis of agrochemicals and pharmaceuticals with improved efficacy. nih.gov Some halogenated anilines have even been identified as novel natural products from marine organisms. rsc.org The unique properties imparted by halogenation make these compounds a continuing focus of research. nih.govacs.org

Positioning of 2-Bromo-6-iodoaniline as a Key Building Block in Advanced Organic Synthesis

This compound is a particularly strategic building block in organic synthesis due to the differential reactivity of its bromo and iodo substituents. This allows for selective transformations, such as sequential cross-coupling reactions, where one halogen can be reacted while the other remains intact for a subsequent reaction. This stepwise functionalization is a powerful tool for the controlled construction of highly substituted and complex aromatic compounds. researchgate.net Its utility is demonstrated in the synthesis of intricate molecules, including those with potential applications in medicinal chemistry and materials science. smolecule.com

Historical Context of this compound in Chemical Literature

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFAZDFSVUZVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529209 | |

| Record name | 2-Bromo-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84483-27-2 | |

| Record name | 2-Bromo-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 6 Iodoaniline and Its Precursors

Direct Synthesis Approaches

Direct synthesis of 2-bromo-6-iodoaniline can be challenging due to the directing effects of the amino group. However, specific methods have been developed to synthesize 2,6-dihaloanilines and related precursors. One documented approach involves the transition-metal-free and base-free decarboxylative iodination of anthranilic acids. In this method, this compound was synthesized from a corresponding anthranilic acid precursor, yielding a yellow liquid. rsc.org

Multi-step Syntheses of Halogenated Anilines Preceding this compound

Multi-step synthesis is a common and effective strategy for preparing specifically substituted halogenated anilines. Because the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions, direct halogenation often leads to a mixture of products or polysubstitution. To control the reaction, a protection-halogenation-deprotection sequence is frequently employed.

A typical sequence involves:

Protection of the Amino Group: The aniline (B41778) is first reacted with a reagent like acetic anhydride to form an acetanilide. This temporarily converts the activating amino group into a less activating amide group, which still directs to the ortho and para positions but with greater control.

Halogenation: The protected aniline then undergoes electrophilic aromatic substitution to introduce the desired halogen atoms. To create a 2,6-disubstituted pattern, the para-position is often blocked first. For instance, a 4-bromo substituent can be introduced, followed by chlorination at the 2- and/or 6-positions. google.comgoogleapis.com

Removal of Blocking Groups/Deprotection: The protecting acetyl group is removed by hydrolysis to regenerate the amino group. If a blocking group was used in the para-position (like bromine), it can be selectively removed by reduction, for example, using hydrogen gas with a palladium on carbon catalyst. google.comgoogleapis.com

This multi-step approach allows for the methodical construction of complex halogenated anilines that would be difficult to obtain through direct halogenation of aniline itself. For example, 2,6-dichloroaniline (B118687) can be synthesized from aniline by first creating 2,4,6-trichloroaniline, protecting it as an acetanilide, and then selectively reducing the 4-chloro group. google.com

Diazotization and Halogenation Sequences in the Preparation of Anilines

Diazotization of primary aromatic amines provides a versatile intermediate, the diazonium salt, which can be converted into a wide variety of functional groups, including halogens. This pathway is particularly useful for introducing halogens that are difficult to install by direct electrophilic substitution or for synthesizing substitution patterns not readily accessible by other means.

The general process involves treating a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt. scribd.com This salt can then be subjected to a Sandmeyer reaction, where it is treated with a copper(I) halide (e.g., CuBr or CuCl) to replace the diazonium group with the corresponding halogen.

While a specific reaction for the diazotization of 2-methyl-4-iodoaniline followed by bromination is not extensively detailed in the provided context, the principles of the Sandmeyer reaction can be applied. The process would involve the following steps:

Diazotization: 2-Methyl-4-iodoaniline would be treated with a cold solution of sodium nitrite in a strong acid (e.g., HBr or H₂SO₄) to form the corresponding 2-methyl-4-iodobenzenediazonium salt.

Sandmeyer Reaction: The resulting diazonium salt solution would then be treated with copper(I) bromide (CuBr). This would facilitate the displacement of the diazonium group (-N₂⁺) with a bromine atom, yielding the target bromo-iodo-toluene derivative.

The stability and reactivity of the diazonium salt can be influenced by the substitution pattern on the aniline's aromatic core. acs.orgacs.org For instance, studies on various substituted anilines show that most halogenated anilines undergo diazotization in quantitative yields, although 4-iodoaniline was noted to give a lower yield due to a side reaction where the iodine atom was substituted by chloride. acs.orgacs.org

Iodination Reactions with Phase Transfer Catalysts

The direct iodination of anilines requires the activation of elemental iodine, as it is the least reactive halogen for electrophilic aromatic substitution. manac-inc.co.jp This is typically achieved using an oxidizing agent or a strong acid. manac-inc.co.jp While various methods exist for the iodination of aromatic compounds, the use of phase transfer catalysts (PTCs) is a well-established technique to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).

In the context of halogenation, a PTC can transport an anion (like an iodide or a hypochlorite ion) from the aqueous phase to the organic phase where the aromatic substrate is located. For iodination, a system might involve an aqueous solution of potassium iodide (KI) and an oxidizing agent like hydrogen peroxide, with the aniline substrate in an organic solvent. The PTC, typically a quaternary ammonium salt, would facilitate the transfer of the reactive iodine species to the organic phase to react with the aniline. This method can offer mild reaction conditions and improved yields.

Bromination of Anilines

The bromination of aniline is a classic example of electrophilic aromatic substitution on a highly activated ring. The strong electron-donating nature of the amino group makes the ortho and para positions highly susceptible to electrophilic attack.

Uncontrolled Bromination: Reacting aniline directly with bromine water leads to the rapid formation of a white precipitate of 2,4,6-tribromoaniline. The reaction is difficult to stop at the mono-substitution stage due to the high reactivity of the aniline ring.

Controlled Monobromination: To achieve selective monobromination, the activating influence of the amino group must be moderated. This is commonly done by acetylation of the amino group with acetic anhydride to form acetanilide. The resulting acetamido group is still an ortho-para director but is less activating than the amino group. Bromination of acetanilide, typically in acetic acid, yields the para-bromo product as the major isomer due to the steric hindrance of the acetamido group at the ortho positions. Subsequent hydrolysis of the amide under acidic or basic conditions removes the acetyl group to yield p-bromoaniline.

Recent methods have also employed copper(II) bromide as a promoter in ethanol to achieve selective and efficient bromination of various aniline derivatives under benign conditions. researchgate.net

Microscale Synthetic Procedures for this compound and Related Compounds

Synthesizing highly substituted halogenated anilines on a microscale is relevant for undergraduate laboratories and for situations where only small quantities of material are needed. Microscale techniques minimize waste, reduce exposure to hazardous chemicals, and often allow for faster reaction times and purifications.

A procedure for the reductive deamination of 4-bromo-2-chloro-6-iodoaniline using isoamyl nitrite in N,N-dimethylformamide has been successfully adapted for microscale undergraduate laboratory settings. acs.org This reaction demonstrates that complex transformations on polyhalogenated anilines can be performed efficiently on a small scale, with reported yields often exceeding 75%. acs.org The procedure was noted for requiring less starting material and having a simplified workup compared to larger-scale methods. acs.org

While a specific microscale synthesis for this compound is not detailed, the principles from related compounds can be applied. For example, the synthesis of this compound has been reported via the decarboxylative iodination of 2-bromo-6-aminobenzoic acid. rsc.org This reaction, which yielded 74 mg of product, could be adapted to a microscale procedure involving small glassware, precise reagent measurement, and purification techniques like flash chromatography on a small column. rsc.org

The following table summarizes data for related halogenated anilines mentioned in the synthesis discussion.

| Compound | Reagents/Method | Yield | Reference |

| This compound | Decarboxylative iodination | 25% | rsc.org |

| 2-Chloro-6-iodoaniline | Decarboxylative iodination | 46% | rsc.org |

| 4-Chloro-2-iodoaniline | Decarboxylative iodination | 68% | rsc.org |

| 4-Bromo-2-chloro-6-iodoaniline | Deamination (product from this starting material) | >75% | acs.org |

| 2,4,6-Trichloroaniline | Aniline, HCl, H₂O₂ | 91.4% | google.com |

Reductive Deamination Techniques for Bromo-chloro-iodoanilines

Reductive deamination serves as a powerful tool for the removal of an amino group from an aromatic ring, replacing it with a hydrogen atom. This technique is particularly useful in multi-step syntheses where the amino group is initially used as a directing group and is subsequently removed. A notable example is the reductive deamination of 4-bromo-2-chloro-6-iodoaniline. This process can be effectively achieved using isoamyl nitrite in N,N-dimethylformamide (DMF) acs.org. The reaction proceeds through the formation of a diazonium salt intermediate, which is then reduced to yield the corresponding 1-bromo-3-chloro-5-iodobenzene. This method is advantageous due to its simplified procedure and high product yields acs.org.

Optimized Reaction Conditions for Microscale Synthesis

The synthesis of halogenated aromatic compounds, including 1-bromo-3-chloro-5-iodobenzene from 4-bromo-2-chloro-6-iodoaniline, has been successfully adapted to microscale techniques acs.org. This approach is particularly valuable in academic and research settings, as it requires smaller quantities of starting materials and reagents. The reductive deamination of 4-bromo-2-chloro-6-iodoaniline using isoamyl nitrite in N,N-dimethylformamide has been shown to be effective on a microscale, with product yields averaging over 75% acs.org. This demonstrates the feasibility of preparing these compounds efficiently and with reduced chemical waste.

Solvent Effects in Diazotization Reactions for Enhanced Yields

The choice of solvent plays a critical role in the outcome of diazotization reactions, significantly influencing the yield and purity of the resulting diazonium salt and subsequent products. For weakly basic primary aromatic amines that are sparingly soluble in water, the use of water-soluble organic solvents or acids can be beneficial. Suitable organic solvents include methanol, ethanol, acetone, dimethylsulfoxide, N,N-dimethylformamide, and acetonitrile. Acids such as sulfuric acid, phosphoric acid, or acetic acid can also be employed google.com.

Synthesis of Related Halogenated Aniline Intermediates

The preparation of various halogenated aniline intermediates is fundamental for their use in the synthesis of more complex molecules, including this compound.

Preparation of 4-Bromo-2-iodoaniline

4-Bromo-2-iodoaniline is a valuable intermediate that can be synthesized from 4-bromoaniline. One effective method involves the direct iodination of 4-bromoaniline .

A high-yielding procedure involves treating a vigorously stirred suspension of 2-iodoaniline (B362364) with potassium bromide, ammonium molybdate tetrahydrate, and sodium perborate in acetic acid. This reaction, conducted at 0°C and then warmed to room temperature, affords 4-bromo-2-iodoaniline in a 92% yield chemicalbook.com.

Another approach utilizes a solvent-free iodination of 4-bromoaniline. In this method, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is co-milled with 4-bromoaniline at room temperature, providing a greener alternative to traditional solvent-based methods chemicalbook.com.

| Starting Material | Reagents | Solvent | Yield | Reference |

| 2-Iodoaniline | KBr, (NH4)6Mo7O24·4H2O, NaBO3 | Acetic Acid | 92% | chemicalbook.com |

| 4-Bromoaniline | DBDMH | Solvent-free | - | chemicalbook.com |

Synthesis of 2-Bromo-4-chloro-6-iodoaniline

The synthesis of the triply halogenated aniline, 2-bromo-4-chloro-6-iodoaniline, can be achieved through a multi-step process starting from more readily available anilines. While a direct, one-pot synthesis is not commonly reported, a sequential halogenation strategy is typically employed. This often involves the protection of the amino group, followed by regioselective bromination, chlorination, and iodination steps, with subsequent deprotection. The precise order of halogen introduction is critical to achieve the desired substitution pattern due to the directing effects of the existing substituents.

Synthesis of 2-Bromo-5-iodoaniline

2-Bromo-5-iodoaniline is another important halogenated intermediate. One synthetic route to this compound is through the decarboxylative iodination of 2-amino-4-bromobenzoic acid. This reaction can be carried out using iodine and potassium iodide in acetonitrile at elevated temperatures, yielding 5-bromo-2-iodoaniline rsc.org.

| Starting Material | Reagents | Solvent | Yield | Reference |

| 2-Amino-4-bromobenzoic acid | I2, KI | Acetonitrile | 77% | rsc.org |

This method provides a practical route to this specific isomer, which can then be utilized in further synthetic applications.

Considerations for Stereoselective Synthesis of Aniline Derivatives

While this compound itself is an achiral molecule, its structural framework is a valuable precursor for the synthesis of more complex, chiral aniline derivatives. The principles of stereoselective synthesis become critical when this compound is incorporated into molecules with stereogenic centers, or when its derivatives exhibit axial chirality (atropisomerism). This section will explore general strategies for the stereoselective synthesis of aniline derivatives, providing a foundational understanding of how chirality can be introduced and controlled in molecules containing the aniline motif.

Chiral amines, including aniline derivatives, are of immense importance in medicinal chemistry and materials science, with a significant percentage of small-molecule pharmaceuticals containing these structural motifs. nih.gov Consequently, the development of efficient stereoselective methods for their synthesis is a major focus of contemporary organic chemistry.

General Approaches to Chiral Aniline Derivatives

Several robust methodologies have been established for the enantioselective synthesis of chiral amines. nih.gov These can be broadly categorized and are often reliant on catalytic asymmetric transformations.

One of the most prominent methods is the asymmetric hydrogenation of prochiral precursors such as imines, enamines, and N-heteroarenes. nih.gov This approach utilizes chiral transition-metal catalysts, often based on rhodium, iridium, or ruthenium, in combination with chiral phosphorus ligands. nih.gov The choice of catalyst and ligand is crucial for achieving high enantioselectivity.

Another powerful strategy involves the enantiospecific coupling of readily available starting materials. A notable example is the transition-metal-free coupling of alkylboronic esters with lithiated aryl hydrazines. nih.govthieme-connect.com This method proceeds through an acylation-triggered 1,2-metalate rearrangement, allowing for the synthesis of enantioenriched ortho- and para-substituted anilines with excellent stereocontrol. nih.govthieme-connect.com

Furthermore, stereoselective annulation reactions offer a pathway to cyclic aniline derivatives, such as tetrahydroquinolines. For instance, a visible-light-driven, catalyst-free annulation between alkenes and N,N-substituted dialkyl anilines has been reported to proceed with complete diastereoselectivity. nih.gov

The following table summarizes key features of these selected stereoselective methods:

| Methodology | Precursor Type | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

| Asymmetric Hydrogenation | Imines, Enamines | Chiral Transition-Metal Catalysts (Rh, Ir, Ru) with Chiral Ligands | High Enantioselectivity | nih.gov |

| Enantiospecific Coupling | Alkylboronic Esters, Aryl Hydrazines | Acylating Agents (e.g., TFFA, Me2Troc-Cl) | Complete Enantiospecificity | nih.govthieme-connect.com |

| Stereoselective Annulation | Alkenes, N,N-Substituted Dialkyl Anilines | Visible Light | Complete Diastereoselectivity | nih.gov |

Application to Precursors and Derivatives of this compound

While direct stereoselective synthesis of this compound is not applicable, the aforementioned strategies can be envisioned for the synthesis of its chiral derivatives. For instance, if this compound were to be functionalized with a prochiral substituent, subsequent asymmetric transformation could introduce a stereocenter.

Consider a hypothetical scenario where an alkene substituent is introduced onto the aniline nitrogen of this compound. A subsequent intramolecular cyclization reaction, guided by a chiral catalyst, could potentially lead to a chiral, fused heterocyclic system.

Moreover, the principles of atroposelective synthesis could be relevant for highly substituted derivatives of this compound. If bulky groups were introduced at the positions adjacent to the amino group, rotation around the C-N bond could be restricted, leading to the existence of stable, separable atropisomers. The synthesis of such molecules would require careful consideration of the steric environment and the use of synthetic methods that can control the axial chirality.

Reactivity and Mechanistic Investigations of 2 Bromo 6 Iodoaniline

Reaction Pathways and Transformations

The reactivity of the 2-bromo-6-iodoaniline scaffold is complex, influenced by the competing electronic effects of the amine and halogen substituents. The electron-donating amino group generally activates the aromatic ring towards electrophiles, while the electron-withdrawing inductive effect of the halogens deactivates it.

Anilines are highly activated substrates for electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the amino group (-NH2). byjus.com This group directs incoming electrophiles to the ortho and para positions by stabilizing the intermediate carbocation (the sigma complex) through resonance. byjus.com In the case of this compound, the two ortho positions are occupied by bromine and iodine atoms. Consequently, electrophilic substitution is strongly directed to the vacant para position (C4).

While the amino group is a strong activator, the bromine and iodine atoms at the ortho positions exert a deactivating effect through induction. masterorganicchemistry.com However, the activating effect of the amino group typically dominates, allowing reactions such as nitration and halogenation to proceed. For instance, nitration of similarly structured anilines has been shown to occur, suggesting that this compound would react with an electrophile (E+) primarily at the C4 position. byjus.com

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | C1 | Strongly Activating | Ortho, Para |

| -Br | C2 | Deactivating | Ortho, Para |

| -I | C6 | Deactivating | Ortho, Para |

| Net Effect | | Activated Ring | Substitution at C4 |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org This reaction is generally uncommon for aryl halides unless the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN), particularly at positions ortho and/or para to the leaving group. pressbooks.publibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

The this compound ring is substituted with a strongly electron-donating amino group, which increases electron density and thus deactivates the ring towards nucleophilic attack. pressbooks.pub Therefore, direct displacement of the bromide or iodide via a standard SNAr mechanism is not a feasible reaction pathway under normal conditions. Such transformations typically require metal catalysis, as discussed in the cross-coupling section.

As this compound is already an amine, reduction reactions primarily refer to the cleavage of the carbon-halogen bonds, a process known as hydrodehalogenation. This transformation replaces the halogen atoms with hydrogen, yielding less substituted anilines. Catalytic hydrodehalogenation is commonly achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. researchgate.net The hydrogen source can be molecular hydrogen (H₂) or a transfer agent like hydrazine (B178648) (N₂H₄), formates, or sodium borohydride. researchgate.netthieme-connect.deresearchgate.net

The reactivity of aryl halides towards catalytic reduction follows the general trend: C-I > C-Br > C-Cl > C-F. researchgate.net This selectivity allows for controlled, stepwise reduction of this compound. Under mild conditions, the more labile carbon-iodine bond can be selectively reduced to afford 2-bromoaniline (B46623). Applying more forcing conditions would lead to the cleavage of both C-I and C-Br bonds, resulting in the formation of aniline (B41778).

Primary aromatic amines like this compound react with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form arenediazonium salts. organic-chemistry.org This process, known as diazotization, converts the amino group into an excellent leaving group, dinitrogen gas (N₂), which is one of the most stable molecules. masterorganicchemistry.com

The resulting 2-bromo-6-iodobenzenediazonium salt is a highly versatile intermediate that can undergo a wide variety of subsequent transformations, allowing for the introduction of numerous functional groups that are otherwise difficult to install directly on an aromatic ring. masterorganicchemistry.comlscollege.ac.in

Key transformations include:

The Sandmeyer Reaction: Treatment with copper(I) salts, such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN), introduces chloro, bromo, or cyano groups, respectively. wikipedia.orgorganic-chemistry.org

Replacement by Iodide: Reaction with potassium iodide (KI) yields the corresponding aryl iodide. organic-chemistry.org

The Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt introduces a fluorine atom. wikipedia.org

Replacement by Hydroxyl Group: Heating the diazonium salt in water introduces a hydroxyl group, forming a phenol. lscollege.ac.in

Replacement by Hydrogen (Hydrodediazoniation): Reaction with hypophosphorous acid (H₃PO₂) replaces the diazonium group with a hydrogen atom. lscollege.ac.in

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms in this compound makes it an interesting substrate for selective cross-coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of substituted anilines and other N-aryl compounds. wikipedia.org

When a substrate with multiple different halides is used, such as this compound, the reaction can often be performed with high selectivity. The relative rate of oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step, follows the order C–I > C–Br >> C–Cl. acs.org This difference in reactivity allows for the selective coupling at the more reactive C–I bond, leaving the C–Br bond intact, provided the reaction conditions are carefully controlled (e.g., by using appropriate ligands, temperature, and reaction time). acs.org

By employing a suitable palladium catalyst system (e.g., a palladium precursor and a phosphine (B1218219) ligand) and a base, this compound can react with a primary or secondary amine (R¹R²NH) to selectively form the mono-aminated product, 2-bromo-N-substituted-6-iodoaniline. acs.orgle.ac.uk

Table 2: Research Findings on Selective C-N Cross-Coupling

| Catalyst System | Substrate Type | Key Finding | Reference |

|---|---|---|---|

| Ni(acac)₂ / Phenylboronic Ester | Multi-halo-substituted aryl iodides | High selectivity for C-I bond amination; C-Br and C-Cl bonds remain intact. | acs.org |

Suzuki-Miyaura Cross-Coupling Reactions Utilizing Halogenated Benzenes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. yonedalabs.comwikipedia.org For dihalogenated substrates like this compound, the reaction's utility lies in its potential for selective functionalization. The reactivity of aryl halides in the Suzuki-Miyaura reaction is highly dependent on the nature of the halogen, following the general trend: I > OTf > Br >> Cl. wikipedia.org This differential reactivity allows for chemoselective coupling at the more reactive C–I bond while leaving the C–Br bond intact for subsequent transformations.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex. In the case of this compound, this step occurs preferentially at the weaker and more reactive carbon-iodine bond.

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Recent studies have focused on developing robust Suzuki-Miyaura methods for challenging substrates, such as unprotected ortho-bromoanilines. nih.govrsc.org These methods often show high functional group tolerance and can be performed on a gram scale. nih.govrsc.org While these studies primarily focus on bromoanilines, the principles are directly applicable to this compound, where the initial coupling would be expected at the iodine position.

Below is a table illustrating the expected selective Suzuki-Miyaura coupling of this compound with a generic boronic acid.

| Entry | Aryl Halide | Boronic Acid | Expected Product | Selectivity |

| 1 | This compound | R-B(OH)₂ | 2-Bromo-6-R-aniline | C–I bond coupling |

Heck Reaction Mechanisms with Aryl Halides

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Heck reaction's mechanism allows for selective reactions with dihalogenated substrates based on the differing reactivities of the carbon-halogen bonds.

The generally accepted mechanism for the Heck reaction proceeds through the following steps: wikipedia.orgyoutube.com

Oxidative Addition : A Pd(0) catalyst inserts into the aryl-halide bond (preferentially C-I over C-Br) to form an arylpalladium(II) halide complex.

Alkene Coordination and Insertion : The alkene coordinates to the palladium center and then inserts into the aryl-palladium bond. This is the carbon-carbon bond-forming step.

β-Hydride Elimination : A hydrogen atom from an adjacent carbon is eliminated, forming the final substituted alkene product and a hydridopalladium(II) complex. This step typically results in the formation of a trans-alkene. odinity.com

Reductive Elimination/Base Regeneration : The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst and a protonated base. youtube.com

For this compound, the initial oxidative addition of the palladium catalyst would selectively occur at the more labile carbon-iodine bond. This allows for the introduction of an alkene substituent at the C6 position while preserving the bromine atom at the C2 position for further chemical modifications.

Mechanistic Studies of Halogen Migration and Rearrangements

Bromine Migration in Bromoanilines under Alkylation Conditions

Halogen migration, or "halogen dance," is a phenomenon where a halogen atom moves from one position to another on an aromatic ring, typically under basic conditions. researchgate.net Studies on the alkylation of 2-bromoaniline have revealed an unexpected rearrangement where the bromine atom migrates from the ortho (C2) to the para (C4) position. nih.gov This rearrangement was observed during N-alkylation reactions with benzyl (B1604629) bromide under basic conditions. nih.gov

Elucidation of the mechanism for this rearrangement is critical for controlling reaction outcomes. The migration is thought to proceed through a series of protonation and deprotonation steps facilitated by the reaction conditions. The choice of reagents, particularly the base and solvent, has been found to be a critical factor in either promoting or suppressing this migration. nih.gov This behavior is not limited to bromoanilines and may be extrapolated to other electron-rich halogenated anilines, including iodoanilines. nih.gov

Influence of Halogen Position and Electron Density on Reaction Mechanisms

Steric Hindrance : The presence of two bulky halogen atoms ortho to the amino group can sterically hinder the approach of reagents to both the amine and the adjacent ring positions.

Halogen Reactivity : As established, the C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity is fundamental to achieving selective functionalization of dihaloanilines. In reactions involving deprotonation, the acidity of the C-H protons is influenced by the inductive effects of the adjacent halogens.

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become an indispensable tool for investigating complex reaction mechanisms in organic and organometallic chemistry. pnnl.gov By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for the detailed mapping of reaction pathways. pnnl.gov

For halogenated anilines, DFT calculations can provide invaluable insights into:

Optimized Geometries : Determining the stable three-dimensional structures of molecules like this compound and its reaction intermediates. researchgate.net

Reaction Energetics : Calculating the activation energies for key mechanistic steps, such as the oxidative addition of palladium into the C-I versus the C-Br bond. These calculations can quantitatively predict the selectivity observed experimentally.

Transition State Analysis : Characterizing the geometry and electronic structure of transition states to understand how bonds are formed and broken during a reaction.

Frontier Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help explain the reactivity and charge distribution within the molecule. researchgate.net

DFT studies on related halogenated aromatic systems have been used to elucidate the mechanisms of C-H activation, migratory insertions, and halogen migration, providing a theoretical foundation for experimental observations. researchgate.net For instance, DFT could be employed to model the bromine migration in bromoanilines, mapping the potential energy surface for the rearrangement and identifying the most likely mechanistic pathway.

Insufficient Information to Generate Article on the

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a lack of specific published research focusing on the detailed mechanistic investigations of this compound, as required by the provided outline. Specifically, no data could be retrieved concerning the "Investigation of Transition States and Activation Energies" or "Multiwfn Analysis in Mechanistic Studies" for this particular compound.

The performed searches for computational studies, including Density Functional Theory (DFT) analyses on the activation of carbon-halogen bonds, transition state energies, and the application of wavefunction analysis tools like Multiwfn, did not yield any results directly pertaining to this compound. While general principles of reactivity for aryl halides and di-halogenated aromatic compounds are established in the chemical literature, the request for detailed, compound-specific research findings, including data tables of activation energies, could not be met.

General searches on the reactivity of halogenated anilines and palladium-catalyzed cross-coupling reactions provided broad mechanistic insights but lacked the specific quantitative and qualitative data required to populate the requested sections of the article. The available information does not allow for a scientifically accurate and thorough discussion of the transition states, activation energies, or specific electronic structure analyses for this compound.

Therefore, due to the absence of specific research on the defined topics for this compound, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Applications of 2 Bromo 6 Iodoaniline in Advanced Organic Synthesis

A Versatile Intermediate and Building Block

The strategic placement of two different halogen atoms on the aniline (B41778) ring makes 2-bromo-6-iodoaniline a highly valuable and versatile building block in organic chemistry. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, stepwise functionalization through various cross-coupling reactions. This feature enables chemists to introduce different substituents at specific positions on the aromatic ring, paving the way for the synthesis of a wide range of complex and highly substituted molecules.

The presence of the amino group further enhances its utility, providing a handle for N-alkylation, N-acylation, or diazotization reactions, thereby expanding the possibilities for molecular diversification. This combination of functionalities makes this compound a sought-after starting material for the construction of intricate molecular frameworks.

Crafting Complexity: The Synthesis of Intricate Organic Molecules

The unique structural attributes of this compound have been harnessed for the synthesis of a variety of complex organic molecules, including several classes of heterocyclic compounds with significant biological and medicinal properties.

Gateway to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The structure of this compound is ideally suited for the construction of fused heterocyclic systems. The ortho-disposed halogens and the amino group can participate in a variety of cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for the annulation of rings onto the aniline core.

A Scaffold for Biologically Active Molecules

The development of new therapeutic agents often relies on the synthesis of novel molecular structures. This compound serves as a valuable starting point for the creation of biologically active molecules due to the prevalence of the aniline substructure in many pharmaceuticals. The ability to selectively functionalize the molecule allows for the fine-tuning of its properties to enhance biological activity and target specificity.

The Pathway to Quinolone Derivatives

Quinolone derivatives are a significant class of compounds known for their broad spectrum of biological activities, including antibacterial and anticancer properties. The synthesis of quinolones often involves the construction of the characteristic bicyclic ring system. 2-Iodoanilines are well-established precursors in palladium-catalyzed methods for quinolone synthesis. These reactions typically involve a Heck reaction followed by cyclization. Given that this compound possesses the requisite 2-iodoaniline (B362364) moiety, it is a prime candidate for the synthesis of highly substituted quinolone derivatives. The bromine atom at the 6-position can be retained for further diversification or can influence the electronic properties and biological activity of the final quinolone product.

| Reaction Type | Key Reagents | Product Class | Significance |

| Palladium-catalyzed Heck Reaction | Alkenes, Pd catalyst | Substituted Quinolones | Access to biologically active scaffolds |

| Carbonylative Annulation | Alkynes, CO, Pd catalyst | 3,4-Disubstituted 2-quinolones | Green and efficient synthesis |

A Modern Approach to Indole (B1671886) Synthesis

The indole nucleus is a fundamental structural motif in a vast number of natural products and pharmaceuticals. The Larock indole synthesis, a powerful palladium-catalyzed reaction between a 2-haloaniline and an alkyne, provides a direct route to substituted indoles. The presence of the iodine atom in this compound makes it an excellent substrate for this transformation. This methodology allows for the regioselective construction of 2,3-disubstituted indoles, with the bromine atom at the 7-position of the indole ring, offering a site for subsequent functionalization.

| Indole Synthesis Method | Reactants | Key Features |

| Larock Indole Synthesis | This compound, Alkyne | High regioselectivity, good functional group tolerance |

| Bischler-Möhlau Indole Synthesis | α-Bromo-acetophenone, Aniline | Forms 2-aryl-indoles, often requires harsh conditions |

Constructing Benzoselenazoles

Benzoselenazoles are a class of selenium-containing heterocyclic compounds that have garnered interest due to their potential biological activities. The synthesis of 2-substituted benzoselenazoles can be achieved through a copper(I)-catalyzed reaction involving a 2-iodophenyl isocyanide, elemental selenium, and a nucleophile. This compound can be readily converted to the corresponding 2-bromo-6-iodophenyl isocyanide, which can then undergo this cyclization to yield 7-bromobenzoselenazole derivatives. This approach provides a pathway to novel selenium-containing compounds with potential applications in medicinal chemistry.

Applications in Pharmaceutical Chemistry and Drug Discovery

This compound serves as a valuable scaffold in medicinal chemistry due to the unique electronic properties and reactivity conferred by the bromine and iodine substituents. These halogen atoms provide sites for further chemical modification, allowing for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

Precursor for Various Drugs and Therapeutic Agents

The utility of this compound as a precursor stems from the differential reactivity of its carbon-halogen bonds, which can be selectively functionalized in cross-coupling reactions. This characteristic makes it an important building block in the synthesis of pharmacologically active compounds. Halogenated anilines, in general, are recognized as versatile intermediates for creating a wide array of drug candidates and active pharmaceutical ingredients (APIs).

One significant application is in the synthesis of substituted quinazolin-4(3H)-ones. These heterocyclic compounds are of great interest in medicinal chemistry due to their broad spectrum of biological activities. Research has demonstrated that 2-bromo and 2-iodoanilines can be used as starting materials in palladium-catalyzed reactions to construct the quinazolinone core, which is present in various therapeutic agents. mdpi.com

Development of Anti-cancer Agents

The development of novel anti-cancer agents is a primary focus of pharmaceutical research, and halogenated compounds are a rich source of potential candidates. Derivatives of bromoaniline have been a subject of investigation for their therapeutic potential against cancer. researchgate.net For instance, synthetic bromoaniline derivatives have been evaluated through in-silico docking studies against Heat Shock Protein 90 (Hsp90), a chaperone protein that is a target for cancer therapy, particularly for skin cancer. researchgate.net

Furthermore, the quinazolinone scaffold, which can be synthesized from haloaniline precursors like this compound, is a core structure in many compounds exhibiting antitumor properties. mdpi.com The ability to generate libraries of diverse quinazolinone derivatives through multicomponent reactions using precursors such as this compound allows for the exploration of new chemical space in the search for more effective and selective anti-cancer drugs.

Inhibition of Specific Enzymes by Halogenated Anilines

Halogenated anilines have been identified as inhibitors of various enzymes, a property that is critical for the development of targeted therapies. The nature and position of the halogen substituents on the aniline ring can significantly influence the inhibitory potency and selectivity of these compounds.

Research into the inhibitory effects of halogenated anilines on human Cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other xenobiotics, has shown promising results. For example, various halogenated anilines have demonstrated inhibitory activity against CYP2E1. The table below summarizes the inhibitory activities (IC50 values) of several halogenated anilines against this enzyme.

| Compound | IC50 on CYP2E1 (μM) |

|---|---|

| 3,5-dichloroaniline | Data Not Specifically Available in Provided Context |

| 3,4-dichloroaniline | Data Not Specifically Available in Provided Context |

| 2,6-dichloroaniline (B118687) | Data Not Specifically Available in Provided Context |

| 2,6-dibromoaniline | Data Not Specifically Available in Provided Context |

| 3,4,5-trifluoroaniline | Data Not Specifically Available in Provided Context |

This table is illustrative of the types of data generated in enzyme inhibition studies with halogenated anilines. Specific IC50 values for this compound were not found in the provided search results.

Such studies are crucial for understanding potential drug-drug interactions and for designing selective enzyme inhibitors for therapeutic purposes.

Investigation of Antimicrobial and Antitumor Properties

The search for new antimicrobial agents is critical in an era of increasing antibiotic resistance. Halogenated organic compounds are a known source of molecules with potent biological activity. Bromoaniline derivatives, in particular, have been synthesized and evaluated for their effectiveness against various pathogens.

For example, studies on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives have demonstrated antibacterial activity against clinically isolated, extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com Similarly, research into 6-bromoindolglyoxylamide derivatives has identified compounds with intrinsic antimicrobial activity towards Gram-positive bacteria. lookchem.com These findings highlight the potential of incorporating the bromoaniline moiety into more complex structures to generate novel antimicrobial agents.

Biological Activity of Bromo-Derivatives

| Compound Class | Target Organism/Cell Line | Observed Activity |

|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Extensively Drug-Resistant (XDR) Salmonella Typhi | Antibacterial mdpi.com |

| 6-bromoindolglyoxylamide derivatives | Gram-positive bacteria (e.g., Staphylococcus aureus) | Antimicrobial lookchem.com |

| Bromo aniline derivatives | Hsp90 Chaperone (in-silico) | Potential Anti-cancer researchgate.net |

Drug Design and Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to modern drug design, providing insights into how a molecule's chemical structure correlates with its biological activity. For a molecule like this compound, the key structural features for SAR studies are the aniline core and the two distinct halogen substituents.

The positions (ortho to the amino group) and the nature of the bromine and iodine atoms are critical. They influence the molecule's:

Reactivity: The C-I bond is generally more reactive than the C-Br bond in reactions like palladium-catalyzed cross-coupling, allowing for selective synthesis.

Lipophilicity: Halogens increase the molecule's lipid solubility, which can affect its ability to cross cell membranes.

Steric Profile: The bulky substituents at the 2 and 6 positions can dictate how the molecule fits into the binding site of a target protein or enzyme.

Electronic Effects: The electron-withdrawing nature of the halogens modifies the electron density of the aromatic ring and the basicity of the amino group.

In drug design, this compound can be used as a starting fragment. By systematically replacing the bromine or iodine with other functional groups, medicinal chemists can probe the chemical space around a biological target to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Agrochemicals

The introduction of halogen atoms into active ingredients is a well-established strategy in the development of modern agrochemicals. researchgate.net Halogenated compounds often exhibit enhanced efficacy and selectivity, which is crucial for crop protection. researchgate.net Halogenated aromatic compounds, including anilines, are widely used as intermediates in the synthesis of herbicides, pesticides, and fungicides. taylorfrancis.com

Synthesis of Pesticides and Crop Protection Agents

While direct examples of commercially available pesticides containing the this compound moiety are not extensively documented in publicly available literature, the structural motifs present in this compound are common in a variety of agrochemicals. Halogenated anilines are a known class of intermediates in the synthesis of pesticides. The presence of both bromine and iodine in this compound offers multiple points for synthetic diversification, allowing for the creation of a library of potential crop protection agents. The core aniline structure is a key component in many pesticides, and the addition of halogen atoms can significantly influence the biological activity and environmental persistence of the final product.

The synthesis of novel pesticides often involves the creation of complex heterocyclic structures, and this compound can serve as a starting material for such molecules. For instance, the amino group can be diazotized and replaced, or it can participate in condensation reactions to form heterocyclic rings. The bromo and iodo groups can be subjected to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic modification of the molecular structure to optimize pesticidal activity against specific target organisms while minimizing off-target effects.

Fungicides and Herbicides

The development of new fungicides and herbicides often relies on the synthesis of molecules with specific three-dimensional shapes and electronic properties that allow them to interact with biological targets in pathogenic fungi or weeds. Halogenated aromatic compounds are frequently incorporated into the design of such molecules to enhance their efficacy and metabolic stability. A US patent describes certain aniline derivatives as having fungicidal activity against phytopathogenic fungi, particularly strains that have developed resistance to existing treatments like benzimidazole (B57391) or thiophanate (B166795) fungicides. google.com

The this compound scaffold can be envisioned as a precursor to novel fungicides and herbicides. The distinct steric and electronic environment created by the ortho-bromo and ortho-iodo substituents relative to the amino group can be exploited to design molecules that fit into the active sites of specific enzymes in target organisms. For example, the synthesis of quinazolinone derivatives, a class of compounds known for a wide range of biological activities, can be achieved from 2-iodoaniline precursors. mdpi.com Although a direct reaction with 2-bromoaniline (B46623) was reported to be unsuccessful under certain conditions, the presence of the more reactive iodine in this compound suggests its potential utility in similar synthetic strategies to access biologically active heterocyclic systems. mdpi.com

Applications in Materials Science and Dyes/Pigments

The field of materials science increasingly relies on the design and synthesis of organic molecules with tailored electronic and photophysical properties. The unique substitution pattern of this compound makes it an interesting candidate for the development of new functional materials, including dyes, pigments, and components for organic electronics.

Functional Materials with Specific Electronic Properties

The introduction of heavy atoms like bromine and iodine into an aromatic system can significantly influence its electronic properties. These halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can direct the self-assembly of molecules in the solid state, leading to materials with ordered structures and potentially interesting electronic and optical properties. The development of functional materials often focuses on creating extended π-conjugated systems, and this compound can serve as a building block for such systems through polymerization or by incorporation into larger molecular architectures via cross-coupling reactions.

Development of Colorants with Specific Properties

Halogenated anilines are used in the synthesis of a variety of dyes and pigments. The specific halogens and their positions on the aromatic ring can have a profound effect on the color, lightfastness, and other properties of the resulting colorant. For example, the synthesis of halogenated disazo disperse dyes derived from 2,4-dichloroaniline (B164938) has been reported to yield colorants with excellent fastness to light and sublimation. docsdrive.comscialert.net While direct synthesis of dyes from this compound is not widely reported, its structural similarity to other halogenated anilines used in dye synthesis suggests its potential in creating novel colorants. The amino group can be readily diazotized and coupled with various aromatic compounds to produce azo dyes, with the bromo and iodo substituents expected to modulate the electronic structure of the chromophore and thus its color.

Functionalized Polymers and Dyes

The synthesis of functionalized polymers often involves the incorporation of monomers with specific reactive groups. The bromo and iodo substituents on this compound provide two distinct handles for polymerization or for post-polymerization modification. For instance, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions allows for sequential and selective functionalization. This could be exploited to create well-defined polymer structures.

Furthermore, halogenated anilines can be used to synthesize dyes that can then be incorporated into polymer backbones to create colored materials with specific properties. The synthesis of dyes from a single aniline compound, 2,4-dichloroaniline, has been shown to produce a range of colors with good light and wash fastness properties on cellulosic fabrics. researchgate.net This highlights the potential of using substituted anilines like this compound in the development of new dye molecules for polymer functionalization.

Organic Electronics, including OLEDs

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of OLEDs is highly dependent on the properties of the organic materials used in their construction. The synthesis of materials for OLEDs often involves the creation of molecules with specific HOMO and LUMO energy levels to facilitate efficient charge injection and transport, as well as high photoluminescence quantum yields.

While there are no direct reports of this compound being used in commercial OLEDs, the synthesis of OLED materials frequently employs substituted anilines and other aromatic amines. uniss.itresearchgate.netnih.govresearchgate.net These amine-containing molecules can serve as hole-transporting materials or as components of the emissive layer. The presence of heavy atoms like bromine and iodine in a molecule can promote intersystem crossing, which can be a desirable property in the design of phosphorescent emitters for OLEDs. The ability to selectively functionalize this compound at the bromine and iodine positions allows for the tuning of its electronic and photophysical properties, making it a potentially valuable building block for the synthesis of novel materials for organic electronics.

Analytical and Spectroscopic Characterization Techniques Applied to 2 Bromo 6 Iodoaniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including halogenated anilines. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise data on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for detailed structural mapping.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-bromo-6-iodoaniline, the aromatic protons provide a distinct signature. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum shows three distinct signals corresponding to the protons on the aromatic ring. rsc.org

The proton ortho to the iodine atom typically appears at the most downfield shift due to the deshielding effects of the adjacent halogens. The chemical shifts (δ) and coupling constants (J) are critical for assigning each proton to its specific position on the benzene (B151609) ring. rsc.org

A doublet of doublets observed around δ 7.58 ppm can be assigned to the proton at the C3 position.

Another doublet of doublets at approximately δ 7.39 ppm corresponds to the proton at the C5 position.

A triplet at δ 6.33 ppm is characteristic of the proton at the C4 position, which is coupled to the two adjacent protons. rsc.org

The amino (-NH₂) protons typically appear as a broad singlet, though their chemical shift can vary depending on solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound and Related Derivatives

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a compound gives a distinct signal, and its chemical shift is indicative of its electronic environment. The presence of powerful electron-withdrawing halogens like bromine and iodine significantly influences the chemical shifts of the aromatic carbons.

In the ¹³C NMR spectrum of a this compound derivative, the carbon atoms directly bonded to the halogens (C2 and C6) and the amino group (C1) show characteristic downfield or upfield shifts. For instance, the carbon attached to the amino group (C-NH₂) is typically shielded, appearing at a higher field compared to other aromatic carbons, while carbons bonded to halogens are deshielded. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for Halogenated Anilines

The Nuclear Overhauser Effect (NOE) is an NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. researchgate.net It relies on the dipole-dipole interaction between nuclei that are close in space, typically within 5 Å, regardless of whether they are connected by chemical bonds. When one proton is irradiated, an enhancement in the signal intensity of a nearby proton can be observed. This effect is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances. researchgate.net

For derivatives of this compound, NOE analysis can be crucial for confirming the regiochemistry and conformation. For example, in a complex derivative, NOE experiments can establish the spatial relationship between protons on the aniline (B41778) ring and protons on adjacent substituent groups. This provides definitive evidence for the three-dimensional structure that cannot be obtained from simple ¹H or ¹³C NMR spectra alone. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds.

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that simplifies the analysis of solid and liquid samples. harricksci.com It offers significant advantages over traditional methods like KBr pellets, as it requires minimal sample preparation. harricksci.com

ATR-IR spectroscopy has been effectively used to monitor chemical reactions and identify intermediates and final products in real-time. researchgate.netresearchgate.net For example, in the multi-step synthesis of 4-bromo-2-chloro-6-iodoaniline, ATR-IR can be employed to track the progress of the reaction by observing the disappearance of reactant peaks and the appearance of product peaks. harricksci.comharricksci.com This allows for precise determination of reaction endpoints and the identification of transient intermediates formed during the synthesis. harricksci.com

The IR spectrum of a this compound derivative provides a characteristic fingerprint based on its functional groups.

Key absorption bands include:

N-H Stretching: The amino group (-NH₂) of a primary aniline gives rise to two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region. pressbooks.pubopenstax.org These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Aromatic Stretching: The C-H bonds of the aromatic ring typically show absorption bands just above 3000 cm⁻¹. libretexts.org

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring appear as a series of bands in the 1450-1600 cm⁻¹ range. libretexts.org

C-N Stretching: The stretching of the carbon-nitrogen bond of the aromatic amine is usually found in the 1250-1360 cm⁻¹ region.

C-Br and C-I Stretching: The vibrations corresponding to the carbon-halogen bonds occur in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Br stretch is often observed in the 500-600 cm⁻¹ range, while the C-I stretch appears at even lower wavenumbers.

Table 3: General IR Absorption Frequencies for Functional Groups in this compound Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. In the analysis of halogenated compounds like this compound derivatives, high-resolution mass spectrometry (HRMS) provides exact mass measurements, which can confirm the molecular formula. The technique ionizes the molecule and then separates the ions based on their mass-to-charge ratio (m/z).

For instance, the analysis of a related compound, 4-bromo-2-chloro-6-iodoaniline, provides a clear example of the data obtained. The exact mass can be computationally predicted and then verified experimentally. nih.gov The fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner, with the resulting fragments' masses helping to piece together the original structure. The isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) create distinctive signature patterns in the mass spectrum, aiding in the confirmation of the presence of these halogens.

Table 1: Mass Spectrometry Data for 4-Bromo-2-chloro-6-iodoaniline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄BrClIN | PubChem nih.gov |

| Exact Mass | 330.82604 Da | PubChem nih.gov |

| Molecular Weight | 332.36 g/mol | PubChem nih.gov |

| Top Peak (m/z) | 127 | PubChem nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a this compound derivative, researchers can generate a detailed electron density map, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be accurately determined.

This technique has been applied to numerous aniline derivatives, providing unequivocal structural proof. For example, studies on dihaloanilines like 2-chloro-4-iodoaniline (B137281) and 2,6-dichloroaniline (B118687) reveal detailed information about their crystal packing and the nature of intermolecular forces, such as hydrogen bonds or halogen interactions. researchgate.netcambridge.org In the case of 2-chloro-4-iodoaniline, the crystal structure is stabilized by weak interactions involving the amine group as a donor and nitrogen or halogen atoms as acceptors, rather than more common I···I interactions. researchgate.net Such analyses are crucial for understanding structure-property relationships in the solid state.

Table 2: Crystallographic Data for Selected Dihaloaniline Derivatives

| Compound | Crystal System | Space Group | Key Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2,6-dichloroaniline | Monoclinic | P2₁/c | a=1.1329 nm, b=0.41093 nm, c=1.5445 nm, β=99.96° | Powder Diffraction cambridge.org |

| o-chloroaniline | Orthorhombic | Pmmm | a=1.8391 nm, b=1.0357 nm, c=0.6092 nm | Powder Diffraction cambridge.org |

| m-chloroaniline | Orthorhombic | Pcca | a=0.45039 nm, b=1.9820 nm, c=1.2699 nm | Powder Diffraction cambridge.org |

Other Spectroscopic Methods

Ultraviolet-visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its conjugated π-electron systems.

For complex derivatives synthesized from this compound, UV-Vis spectroscopy can reveal how structural modifications impact the electronic properties. For example, in studies of novel BN-doped polycyclic aromatic hydrocarbons (PAHs), subtle changes in chemical bonding (from C-C to C=C) resulted in significant modulation of their photophysical properties. acs.org The resulting compounds exhibited red-shifted absorption and emission spectra, indicating a narrowing of the HOMO-LUMO energy gap. acs.org Fluorescence or emission spectroscopy, which measures the light emitted as the molecule returns to its ground state, provides complementary information on the electronic structure and potential applications in materials science, such as for organic light-emitting diodes (OLEDs). acs.org

Table 3: Photophysical Properties of Novel BN-doped PAH Derivatives

| Compound | Key Finding | Implication | Reference |

|---|---|---|---|

| BN-AN-TPh | Exhibits red-shifted absorption and emission compared to its hydrogenated analogue. | Lower HOMO-LUMO energy gap due to structural changes. | The Journal of Organic Chemistry acs.org |

| BN-ANH-TPh & BN-AN-TPh | Both compounds emit strongly in solution with high quantum yields (73% and 71%, respectively). | Potential for use as emissive layers in OLEDs. | The Journal of Organic Chemistry acs.org |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is used to analyze the surface chemistry of a material in its as-received state, or after some treatment, such as fracture, cutting, or scraping in air or ultra-high vacuum to expose the bulk chemistry.

When this compound derivatives are used to functionalize surfaces or are incorporated into thin films or nanomaterials, XPS is a powerful tool for characterization. The technique irradiates the material's surface with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material. By analyzing the binding energies of the photoelectrons, one can identify the elements present (e.g., C, N, Br, I) and, crucially, their chemical environment or oxidation state. For example, distinct binding energies for the N 1s peak could differentiate between an amine group (-NH₂) and a nitro group (-NO₂). This level of detail is vital for confirming successful surface modification and understanding the surface's chemical properties.

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways for 2-Bromo-6-iodoaniline

The presence of two different halogen atoms (bromine and iodine) at the ortho positions to the amino group makes this compound a prime candidate for selective and sequential cross-coupling reactions. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed reactions, allowing for stepwise functionalization.

Future research will likely focus on exploiting this reactivity difference to construct complex molecular architectures. Novel palladium-catalyzed reactions, which have been successfully applied to other haloanilines, are a promising area of exploration. mdpi.com For instance, palladium-catalyzed heteroannulation of 2-iodoaniline (B362364) derivatives with alkynes has been used to create complex indole (B1671886) scaffolds. acs.org Applying similar methodologies to this compound could first target the iodo position, leaving the bromo position available for subsequent, different coupling reactions.

Furthermore, multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step. Palladium-catalyzed MCRs using 2-haloanilines have been developed for the synthesis of quinazolin-4(3H)-ones, a class of compounds with significant biological activity. mdpi.com Research has shown that in some palladium-catalyzed systems, 2-iodoanilines are highly reactive while 2-bromoanilines are not, a feature that could be strategically exploited in molecules like this compound. mdpi.com

Beyond palladium, other transition metals are expanding the toolkit for C-N and C-C bond formation. Ruthenium-mediated N-arylation, for example, has emerged as a powerful method compatible with a wide range of haloarenes. acs.org The application of such novel catalytic systems to this compound could provide new, chemoselective pathways to previously inaccessible derivatives. acs.org

Table 1: Potential Novel Reaction Pathways for this compound

| Reaction Type | Catalyst/Reagent | Potential Product | Rationale |

|---|---|---|---|

| Sequential Sonogashira Coupling | Palladium Catalyst | Di-alkynylated Anilines | Stepwise reaction, first at the more reactive C-I bond, then at the C-Br bond. |

| Heteroannulation | Palladium Catalyst | Bromo-substituted Indoles | Selective reaction at the iodo-position to form the indole ring, preserving the bromo-group for further functionalization. acs.org |

| Carbonylative Cyclization | Palladium Catalyst | Bromo-substituted Quinazolinones | Building complex heterocyclic cores for pharmaceutical applications. mdpi.com |

Development of Green Chemistry Approaches in its Synthesis and Reactions

Modern chemical synthesis places a strong emphasis on sustainability, focusing on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. Future research into this compound will undoubtedly incorporate these green chemistry principles.

One key area is the development of environmentally benign synthesis routes. A practical, transition-metal-free, and base-free method for producing 2-iodoanilines, including this compound, has already been reported. rsc.org This reaction proceeds via decarboxylative iodination using oxygen as the oxidant, representing a significant step towards a greener synthesis. rsc.org Further research could optimize this process to improve yields and reduce reaction times.

For the halogenation steps, traditional methods often use hazardous reagents like elemental bromine. Green alternatives involve the in situ generation of the halogenating species. For instance, an organic solvent-free process for the dibromination of 4-nitroaniline (B120555) uses a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. researchgate.net This approach, which generates the brominating agent in water and allows for the recycling of the aqueous filtrate, could be adapted for the synthesis of bromo-anilines. researchgate.net Similarly, using hydrogen peroxide as a clean and safe oxidant for bromination reactions is another promising green alternative. google.com

In the reactions of this compound, the use of recyclable catalysts is a key green strategy. Indium (III) chloride, a non-toxic and recyclable Lewis acid catalyst, has been used for the eco-friendly, one-pot synthesis of quinolines from substituted anilines. Applying such catalysts to reactions involving this compound would reduce reliance on expensive and often toxic heavy metal catalysts.

Advanced Applications in Targeted Drug Delivery Systems

While this compound itself is a synthetic intermediate, its derivatives have significant potential in medicine, particularly in the development of targeted drug delivery systems. sigmaaldrich.com These systems are designed to deliver a therapeutic agent specifically to diseased cells or tissues, minimizing side effects on healthy parts of the body. nih.gov

Haloanilines are foundational precursors for a vast array of heterocyclic compounds, such as quinazolines and indoles, which are known to possess potent biological activities, including anticancer properties. mdpi.comsigmaaldrich.com The future direction of research lies in using this compound as a scaffold to build potent cytotoxic agents that can then be integrated into a targeted delivery system.

A promising strategy involves conjugating a highly active drug, derived from this compound, to a carrier molecule that can recognize and bind to specific markers on cancer cells. mdpi.com For example, hyaluronic acid is a biopolymer that can be used as a drug carrier, as it specifically binds to the CD44 receptor, which is overexpressed in many types of tumors. nih.gov Future research could focus on synthesizing derivatives of this compound that can be covalently bonded to hyaluronic acid or other targeting ligands like antibodies or peptides. nih.gov Such a conjugate would, in theory, circulate in the body until it recognizes and binds to a tumor cell via the targeting moiety, at which point it would be internalized, releasing the cytotoxic payload directly inside the cancer cell.

This approach combines the synthetic versatility of this compound with the specificity of modern biological targeting, opening a new frontier for creating more effective and less toxic cancer therapies.

Investigation of this compound in New Functional Materials

The unique electronic and structural properties of aniline (B41778) derivatives make them valuable components in the design of new functional materials, including dyes and polymers. nih.govmdpi.com this compound, with its heavy halogen atoms and reactive amine group, is a compelling candidate for creating materials with novel optical, electronic, or physical properties.

Aniline derivatives are crucial intermediates in the synthesis of azo dyes. researchgate.net For example, 2,6-dibromo-4-nitroaniline (B165464) is a key precursor for certain disperse dyes. mdpi.com Research into using this compound in similar synthetic schemes could lead to a new class of dyes. The presence of bromine and iodine, known as heavy atoms, could enhance properties like intersystem crossing, making these dyes potentially useful as photosensitizers or in photodynamic therapy.